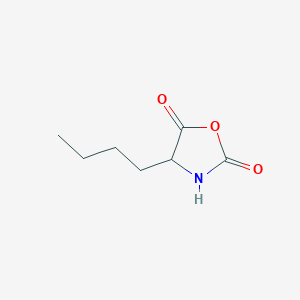

4-Butyl-1,3-oxazolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butyloxazolidine-2,5-dione is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a white crystalline solid that is slightly soluble in water and sensitive to moisture . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyloxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of L-aspartic acid with tert-butylamine in ethanol to form the corresponding tert-butyl ester. This ester is then treated with acetic anhydride and a catalytic amount of sodium hydroxide to form the N-acetyl derivative. Hydrolysis of the N-acetyl derivative with hydrochloric acid yields the free carboxylic acid, which is then cyclized with tert-butylamine in ethanol to form the oxazolidine ring. The tert-butyl group is removed using hydrochloric acid to yield the final product.

Industrial Production Methods: Industrial production methods for 4-butyloxazolidine-2,5-dione typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable diastereomeric complexes with metal ions, making it useful as a chiral building block in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of 4-butyloxazolidine-2,5-dione include tert-butyl chloroformate, triethylamine, acetic anhydride, and hydrochloric acid. Reaction conditions often involve the use of ethanol as a solvent and microwave irradiation to enhance reaction rates .

Wissenschaftliche Forschungsanwendungen

4-Butyloxazolidine-2,5-dione is widely used in scientific research for its unique properties. It serves as a chiral building block in the synthesis of peptides, which are important molecules in biological systems. Additionally, it is used as a starting material in the synthesis of other compounds, such as drugs and agrochemicals. The compound is also used as a catalyst in various chemical reactions, including asymmetric hydrogenation and aldol reactions.

Wirkmechanismus

The mechanism of action of 4-butyloxazolidine-2,5-dione involves the formation of stable diastereomeric complexes with metal ions. These complexes can influence the stereochemistry of reactions, making the compound useful as a chiral auxiliary in organic synthesis. The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve interactions with metal ions and other reactive species.

Vergleich Mit ähnlichen Verbindungen

4-Butyloxazolidine-2,5-dione can be compared with other similar compounds, such as oxazolidinones and thiazolidinones . Oxazolidinones, like linezolid and tedizolid, are known for their antibiotic properties and ability to inhibit bacterial protein synthesis . Thiazolidinones, on the other hand, have shown various biological activities, including anticancer and antidiabetic properties . The uniqueness of 4-butyloxazolidine-2,5-dione lies in its ability to form stable diastereomeric complexes with metal ions, making it a valuable chiral building block in organic synthesis.

List of Similar Compounds:- Oxazolidinones (e.g., linezolid, tedizolid)

- Thiazolidinones (e.g., pioglitazone, rosiglitazone)

- Oxazolidines (e.g., N-propargyloxazolidines)

Eigenschaften

CAS-Nummer |

6271-01-8 |

|---|---|

Molekularformel |

C7H11NO3 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

4-butyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |

InChI-Schlüssel |

IDLCGAPAQNQOQR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1C(=O)OC(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)

![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)

![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)